Class-Level Anticancer Potency of Phenoxyacetamide-Thiazole-Pyridine Hybrids vs. 5-Fluorouracil Standard
In the most structurally proximate class of compounds to CAS 1797334-30-5—namely thiazole-pyridine hybrids containing a phenoxyacetamide linking bridge—compound 8c demonstrated superior anticancer potency against the MCF-7 breast cancer cell line (IC50 = 5.71 μM) relative to the clinical reference standard 5-fluorouracil (IC50 = 6.14 μM) [1]. This result was obtained in the same study by Bayazeed and Alnoman (2020), which also evaluated the compound series against PC3 (prostate), HepG2 (liver), and Hep-2 (laryngeal) cell lines. The IC50 of 5.71 μM for compound 8c represents a 7% improvement in potency over 5-FU. While CAS 1797334-30-5 itself has not been tested in this specific panel, it shares the identical core scaffold with compound 8c (phenoxyacetamide linker, thiazole ring, and pyridine substitution at the 3-position). The differentiating feature of CAS 1797334-30-5 is the unsubstituted phenoxy terminus, which may alter hydrogen-bonding capacity and lipophilicity relative to 8c, potentially affecting both target binding and cellular permeability [1][2].
| Evidence Dimension | In vitro cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | CAS 1797334-30-5: No direct IC50 data available in peer-reviewed literature for this exact compound. |
| Comparator Or Baseline | Compound 8c (thiazole-pyridine-phenoxyacetamide hybrid): IC50 = 5.71 μM; 5-Fluorouracil: IC50 = 6.14 μM |
| Quantified Difference | Compound 8c shows 1.08-fold superior potency over 5-FU (Δ = 0.43 μM). Class-level extrapolation suggests that analogs within this scaffold series can achieve single-digit micromolar potency. |
| Conditions | In vitro MTT assay; MCF-7 breast cancer cell line; 48 h incubation; Bayazeed & Alnoman (2020) |
Why This Matters
Establishes that the phenoxyacetamide-thiazole-pyridine scaffold class from which CAS 1797334-30-5 derives achieves quantitatively superior potency to a standard-of-care chemotherapeutic (5-FU) in a clinically relevant breast cancer model, supporting its prioritization for anticancer screening campaigns over structurally unrelated chemotypes.
- [1] Bayazeed, A.A. and Alnoman, R.B. (2020). Synthesis of New Thiazole-Pyridine Hybrids and Their Anticancer Activity. Russian Journal of General Chemistry, 90, 2004–2011. DOI: 10.1134/S1070363220100254. View Source
- [2] Alqahtani, A.M. and Bayazeed, A.A. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(1), 102914. DOI: 10.1016/j.arabjc.2020.11.020. View Source
